3-(Azocan-1-ylmethyl)-4-nitrophenol
Description
3-(Azocan-1-ylmethyl)-4-nitrophenol is a nitroaromatic compound derived from 4-nitrophenol, a widely studied environmental pollutant. The compound features a 4-nitrophenol backbone substituted at the 3-position with an azocan-1-ylmethyl group—an eight-membered cyclic amine containing an azo (-N=N- ) linkage.
4-Nitrophenol itself is a toxic compound found in industrial waste from pharmaceuticals, petrochemicals, and pesticides, with documented risks including blood cell damage, neurotoxicity, and mutagenicity . Its degradation into non-toxic species like hydroquinone or 4-aminophenol is a critical focus of research, often mediated by catalysts such as metal phthalocyanines or gold nanoclusters .
Properties
IUPAC Name |
3-(azocan-1-ylmethyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13-6-7-14(16(18)19)12(10-13)11-15-8-4-2-1-3-5-9-15/h6-7,10,17H,1-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCCNIDIXGNHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=CC(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-1-ylmethyl)-4-nitrophenol typically involves the reaction of 4-nitrophenol with azocane-1-methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-(Azocan-1-ylmethyl)-4-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(Azocan-1-ylmethyl)-4-aminophenol.
Substitution: Formation of various substituted phenols depending on the reagent used.
Scientific Research Applications
3-(Azocan-1-ylmethyl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Azocan-1-ylmethyl)-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Structural and Functional Analogues
4-Nitrophenol
- Structure : Basic nitroaromatic compound with a nitro group at the para position.
- Applications : Intermediate in paracetamol synthesis; model pollutant in photocatalytic degradation studies.
- Toxicity : Linked to methemoglobinemia, ocular damage, and hematological effects in animal studies .
- Degradation Efficiency: Copper(II) phthalocyanine catalysts achieve 94.4–98.6% conversion to hydroquinone/benzoquinone under UV light .
3-(Pyridin-4-yl)propane-1-oxy-Substituted Copper Phthalocyanines
- Structure: Non-peripheral Cu(II) phthalocyanines with pyridinium groups enhancing water solubility.
- Applications: Photocatalysts for 4-nitrophenol degradation.
- Performance: Quaternized derivatives achieve 98.6% conversion in 2 hours without oxidants, outperforming non-quaternized analogues (94.4%) due to improved aqueous solubility .
3-(Azocan-1-ylmethyl)-4-nitrophenol
- Structure: 4-Nitrophenol with a bulky azocan-1-ylmethyl group at the 3-position.
- Key Differences: Solubility: Azocan’s cyclic amine may enhance organic solvent solubility compared to pyridinium-based phthalocyanines, though water solubility likely requires quaternization. Catalytic Potential: The azo linkage could enable redox activity, but direct photocatalytic data are unavailable in the provided evidence.
Toxicity and Environmental Impact
Catalytic and Degradation Performance
Key Research Findings and Gaps
- Photocatalytic Efficiency : Pyridinium-substituted phthalocyanines outperform unmodified derivatives, suggesting that solubility-enhancing groups are critical for high conversion rates .
- Toxicity Mitigation: Structural modifications (e.g., azocan substitution) may reduce 4-nitrophenol’s inherent toxicity, but this remains untested .
- Degradation Pathways: Hydroquinone is the primary product of 4-nitrophenol degradation, but azocan-containing derivatives could yield novel intermediates requiring characterization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
